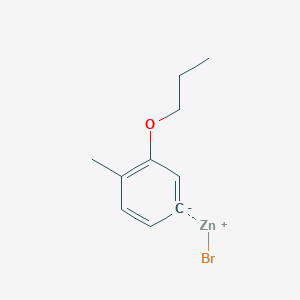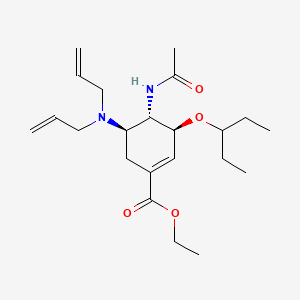![molecular formula C9H13NO2 B14889368 6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
6-Azaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C9H13NO2. It is a member of the azaspirodecanedione family and is known for its unique spirocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route is employed due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: 6-Azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[4.5]decane-7,9-dione, particularly in its role as an anxiolytic agent, involves partial agonism of the 5-HT1A receptors. This interaction modulates the release of neurotransmitters such as serotonin, leading to anxiolytic effects. The compound does not exhibit affinity for benzodiazepine or GABA receptors, distinguishing it from other anxiolytics .
Comparación Con Compuestos Similares
Buspirone: An anxiolytic agent with a similar spirocyclic structure.
Alnespirone: Another anxiolytic compound with structural similarities.
Gepirone: A derivative with anxiolytic properties.
Uniqueness: 6-Azaspiro[4.5]decane-7,9-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a partial agonist at 5-HT1A receptors without affecting benzodiazepine or GABA receptors makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
6-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-5-8(12)10-9(6-7)3-1-2-4-9/h1-6H2,(H,10,12) |
Clave InChI |
AOYLTUADAQIMRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


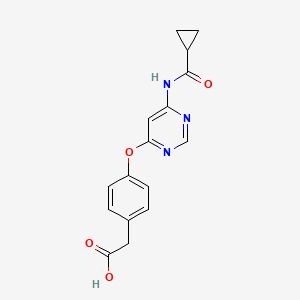

![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)

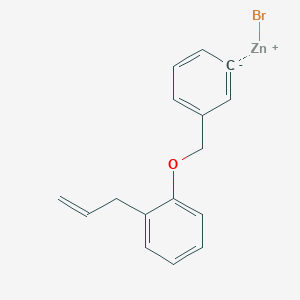
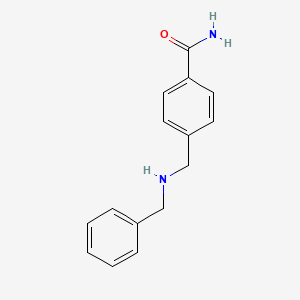
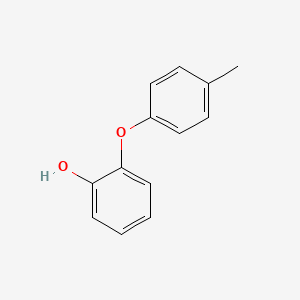


![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)

